4-Chloro-2-nitro-3-sulfamoylbenzoic acid
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Overview
Description
4-Chloro-2-nitro-3-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H5ClN2O6S. It is a derivative of benzoic acid and contains chloro, nitro, and sulfamoyl functional groups. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitro-3-sulfamoylbenzoic acid typically involves the nitration of 4-chlorobenzoic acid followed by sulfonation. The nitration process introduces a nitro group into the aromatic ring, while the sulfonation process adds a sulfamoyl group. The reaction conditions often require the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitro-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The sulfamoyl group can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of 4-chloro-2-amino-3-sulfamoylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-chloro-2-nitrobenzoic acid and sulfamic acid.
Scientific Research Applications
4-Chloro-2-nitro-3-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its role in the development of pharmaceutical compounds, particularly as a precursor to drugs with anti-inflammatory and diuretic effects.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitro-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The sulfamoyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Lacks the sulfamoyl group, which may result in different chemical reactivity and biological activity.
4-Chloro-2-nitrobenzoic acid: Similar structure but without the sulfamoyl group, leading to variations in solubility and reactivity.
4-Chloro-3-sulfamoylbenzoic acid: Contains the sulfamoyl group but lacks the nitro group, affecting its overall chemical properties.
Uniqueness
4-Chloro-2-nitro-3-sulfamoylbenzoic acid is unique due to the presence of all three functional groups (chloro, nitro, and sulfamoyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61658-42-2 |
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Molecular Formula |
C7H5ClN2O6S |
Molecular Weight |
280.64 g/mol |
IUPAC Name |
4-chloro-2-nitro-3-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H5ClN2O6S/c8-4-2-1-3(7(11)12)5(10(13)14)6(4)17(9,15)16/h1-2H,(H,11,12)(H2,9,15,16) |
InChI Key |
AMIGZFKHJOJIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)N)Cl |
Origin of Product |
United States |
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